molecular formula C12H18N4 B1481665 (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097945-14-5

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481665
CAS No.: 2097945-14-5
M. Wt: 218.3 g/mol
InChI Key: CUCPYYLLFMQNKJ-UHFFFAOYSA-N
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Description

(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a high-purity chemical compound designed for research applications in medicinal chemistry and immunology. This synthetic small molecule belongs to the imidazo[1,2-b]pyrazole class of heterocyclic compounds, which have demonstrated significant research value as agonists of endosomal Toll-like Receptors (TLRs), particularly TLR7 and TLR8 . The core imidazo[1,2-b]pyrazole scaffold is of strong interest in immunology research. Structurally related compounds are known to activate TLR7/8 pathways, acting as potent stimulators of innate and adaptive immune responses . This mechanism involves the recognition of the small molecule within the endosomal compartment, leading to a signaling cascade that results in the production of inflammatory cytokines and type I interferons . Researchers are exploring such compounds for their potential as vaccine adjuvants, with recent studies showing that similar TLR7/8 agonists adsorbed to alum can help generate robust humoral and cell-mediated immunity, as observed in vaccine formulations . Beyond vaccinology, this area of research extends to oncology and antiviral applications, given the role of TLR signaling in linking innate and adaptive immunity . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCPYYLLFMQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

  • IUPAC Name: this compound
  • CAS Number: 2098026-10-7

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Notably, it has shown potential in inhibiting specific pathways associated with cancer and other diseases.

Research indicates that the compound interacts with several key proteins and enzymes, leading to various cellular effects:

  • Enzyme Inhibition:
    • It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes.
    • These interactions can modulate cellular pathways related to metabolism and signal transduction.
  • Cellular Effects:
    • The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.
    • It has shown pro-apoptotic effects in certain cancer cell lines by inhibiting critical signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds in the imidazo[1,2-b]pyrazole family, providing insights into the potential effects of this compound:

StudyFindings
Study A (2024)Demonstrated that similar imidazo compounds inhibit cancer cell proliferation through apoptosis.
Study B (2023)Found that these compounds can modulate inflammatory responses in vitro.
Study C (2023)Reported on the neuroprotective effects of related structures against oxidative stress.

Research Findings

Recent research highlights the promising biological activities associated with this compound:

  • Anticancer Activity:
    • A study indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects:
    • Some derivatives have been shown to protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs differing in substituents on the imidazo[1,2-b]pyrazole scaffold. Structural variations impact physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations and Molecular Properties

Compound Name Substituent (Position 1) Position 7 Group Molecular Formula Molecular Weight (g/mol) Purity/Status Key Features
Target Compound Cyclobutylmethyl Methanamine C₁₃H₁₉N₅ 245.33 Not explicitly stated (inferred from analogs) Sterically constrained cyclobutyl group; primary amine for H-bonding
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopentylmethyl Methanamine C₁₂H₁₈N₄ 218.30 Min. 95% (discontinued) Larger cycloalkyl group; reduced steric hindrance vs. cyclobutyl
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopropylmethyl Methanamine C₁₁H₁₆N₄ 204.28 Standard purity (commercially available) Smaller cycloalkyl group; higher ring strain; potential metabolic instability
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Propargyl Methanamine C₉H₁₀N₄ 174.21 Structure confirmed Alkyne group for click chemistry; planar geometry
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Cyclobutylmethyl Carboxamide C₁₃H₁₇N₅O 267.31 Discontinued Carboxamide instead of methanamine; enhanced H-bonding capacity

Key Structural and Functional Differences

  • Cyclopropyl derivatives may exhibit higher metabolic clearance due to ring strain, while cyclopentyl analogs could face solubility challenges from increased hydrophobicity .
  • The carboxamide analog replaces the amine with a neutral but polar group, altering hydrogen-bonding patterns and possibly reducing CNS penetration due to decreased lipophilicity.
  • Propargyl Derivatives :

    • The propargyl-substituted compound introduces a reactive alkyne group, enabling conjugation via click chemistry. However, this reactivity may limit stability in vivo.

Preparation Methods

Formation of the Imidazo[1,2-b]pyrazole Core

The core imidazo[1,2-b]pyrazole ring can be synthesized by cyclization of 6-methylpyrazole derivatives with appropriate imidazole precursors or by condensation of 3-amino-1H-pyrazole with α-haloketones or aldehydes. This cyclization is typically acid-catalyzed or base-mediated under inert atmosphere to avoid side reactions.

Introduction of the Cyclobutylmethyl Group

The N-1 position alkylation is commonly achieved by treating the imidazo[1,2-b]pyrazole intermediate with cyclobutylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF or DMSO). The reaction proceeds via nucleophilic substitution on the halide to form the N-alkylated product.

Installation of the Methanamine Group

The methanamine substituent at the 7-position can be introduced by:

  • Reduction of a nitrile precursor: The corresponding 7-cyano derivative can be reduced using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants like lithium aluminum hydride to yield the aminomethyl group.

  • Substitution of a halomethyl intermediate: Alternatively, a 7-halogenated intermediate can be reacted with ammonia or an amine source to afford the aminomethyl derivative.

Representative Synthetic Route (Based on Analogous Compounds)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 6-methylpyrazole + α-haloketone, acid/base catalyst, inert atmosphere Formation of 6-methyl-imidazo[1,2-b]pyrazole core
2 N-1 Alkylation Cyclobutylmethyl bromide, K2CO3, DMF, room temperature N-1 cyclobutylmethyl substituted intermediate
3 Introduction of nitrile or halomethyl group at 7-position Halogenation or cyanation reagents (e.g., NBS, NaCN) 7-substituted intermediate (nitrile or halomethyl)
4 Reduction or substitution LiAlH4 or catalytic hydrogenation / NH3 or amine source Conversion to 7-methanamine substituent

Research Findings and Data

  • According to patent literature on imidazo[1,2-b]pyrazole derivatives, Suzuki coupling and boronic acid intermediates are used for functional group modifications, which could be adapted for introducing substituents like cyclobutylmethyl groups or aminomethyl groups on the core structure.

  • Related compounds such as (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine have been synthesized via cyclization followed by functional group introduction, supporting the above synthetic strategy.

  • The purity and structure confirmation of such compounds are typically verified by chromatographic techniques and spectral methods including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Summary Table of Preparation Methods

Preparation Stage Methodology Typical Reagents/Conditions Notes
Imidazo[1,2-b]pyrazole core formation Cyclization of pyrazole and imidazole precursors Acid/base catalysis, inert atmosphere Foundational step for heterocycle synthesis
N-1 Position Alkylation Nucleophilic substitution Cyclobutylmethyl halide, base (K2CO3), DMF Introduces cyclobutylmethyl group
7-Position Substituent Introduction Halogenation/cyanation followed by reduction or substitution NBS, NaCN, LiAlH4, catalytic hydrogenation, NH3 Installs methanamine group
Purification and Characterization Chromatography and spectral analysis Silica gel column chromatography, NMR, MS Confirms structure and purity

This detailed synthesis approach is based on a combination of patent disclosures, analog compound syntheses, and standard heterocyclic chemistry methods. The preparation of (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine requires careful control of reaction conditions, especially during cyclization and functional group transformations, to achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine to ensure regioselectivity and functional group compatibility?

  • Methodological Answer : Synthesis of imidazo[1,2-b]pyrazole derivatives typically involves alkylation and protective group strategies. For example, alkylation at the C-5 position using reagents like 1-bromo-3-chloropropane under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can minimize side reactions. Protective groups such as N-SEM (trimethylsilylethoxymethyl) are critical to shield reactive sites during functionalization . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly influence yield and regioselectivity .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming substitution patterns and tautomeric forms. For instance, single-crystal X-ray analysis of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate confirmed the imidazo[1,2-b]pyrazole core and sulfur positioning . NMR (¹H/¹³C) complements this by identifying proton environments (e.g., cyclobutylmethyl CH₂ groups at δ ~2.5–3.0 ppm) and verifying tautomeric equilibria through dynamic exchange signals in DMSO-d₆ .

Q. What reaction parameters are critical for optimizing synthetic yield of this compound?

  • Methodological Answer : Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
  • Temperature : 60–80°C balances reaction rate and side-product suppression.
  • Catalysts : Mild bases (e.g., NaH) avoid decomposition of sensitive intermediates.
  • Workup : Gradient chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers .

Advanced Research Questions

Q. How do substituents (e.g., cyclobutylmethyl vs. phenyl) influence the biological activity of imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substituent variations. For example, replacing phenyl with cyclobutylmethyl may alter lipophilicity (logP) and steric bulk, affecting membrane permeability. Biological assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (IC₅₀ measurements) quantify these effects. Comparative data from arylazo-substituted analogs show that electron-withdrawing groups enhance tautomer stability, which correlates with activity in certain models .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Contradictions often arise from differences in purity (>95% by HPLC), assay protocols (e.g., cell lines, incubation time), or tautomeric states. Strategies include:

  • Replicating studies with rigorously characterized compounds (NMR/X-ray verified).
  • Tautomer analysis : UV-Vis spectroscopy in solvents of varying polarity identifies dominant tautomers, which may exhibit distinct bioactivity .
  • Meta-analysis : Cross-referencing datasets from multiple studies to identify confounding variables (e.g., solvent residues in bioassays) .

Q. What computational approaches predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates tautomer stability and charge distribution. For 3,7-bis(arylazo) analogs, DFT revealed the keto-enol equilibrium’s dependence on aryl substituents .
  • Molecular Docking : Models interactions with biological targets (e.g., kinases) using crystal structures from databases like PDB. Flexible docking protocols account for cyclobutylmethyl’s conformational flexibility.
  • MD Simulations : Assess binding mode stability over time (e.g., 100 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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